Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate

Description

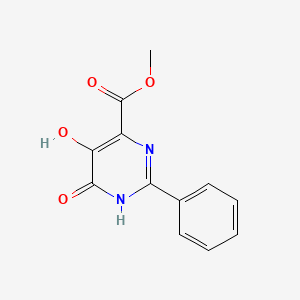

Chemical Structure and Properties Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate (CAS No. 62222-36-0) is a pyrimidine derivative with the molecular formula C₁₂H₁₀N₂O₄ and a molecular weight of 246.22 g/mol . Its structure comprises a pyrimidine ring substituted with two hydroxyl groups at positions 5 and 6, a phenyl group at position 2, and a methyl ester at position 4 (Figure 1). This compound is typically stored under dry conditions at room temperature, with hazard warnings for skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

IUPAC Name |

methyl 5-hydroxy-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-18-12(17)8-9(15)11(16)14-10(13-8)7-5-3-2-4-6-7/h2-6,15H,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHZBRCRKPOREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=N1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715687 | |

| Record name | Methyl 5-hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62222-36-0 | |

| Record name | Methyl 5-hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Amidoxime Intermediates and Michael Addition (Research Article)

A notable method to prepare 5,6-dihydroxypyrimidine derivatives involves:

- Step 1: Conversion of carbonitriles to amidoximes by reaction with hydroxylamine.

- Step 2: Michael addition of amidoximes to dimethyl acetylenedicarboxylate, yielding intermediates.

- Step 3: Claisen rearrangement under microwave irradiation to form dihydroxypyrimidine methyl carboxylates.

- Step 4: Optional saponification or amidation to modify the carboxylate group.

This method allows structural diversification at the phenyl ring (R1) and amine substituents (R2), enabling synthesis of various analogs, including methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate.

Sodium Methoxide-Mediated Cyclization from Methyl Malonate and Benzamidine Hydrochloride (Patent)

A patented industrially viable method for synthesizing 4,6-dihydroxy-2-substituted pyrimidines (analogous to the target compound) involves:

- Reagents: Sodium methoxide, dimethyl malonate, and benzamidine hydrochloride (for phenyl substitution).

-

- Under ice bath conditions, sodium methoxide is added to methanol.

- Dimethyl malonate and benzamidine hydrochloride are introduced.

- Reaction mixture warmed to 18–25 °C and stirred for 3–5 hours.

- Methanol is removed under reduced pressure.

- The pH is adjusted to 1–2 to induce crystallization at 0 °C.

- The product is filtered, washed with ice methanol-water mixture, and dried.

| Parameter | Value/Range |

|---|---|

| Methyl alcohol volume/mass ratio | 10–12 mL/g (methyl malonate) |

| Molar ratio sodium methoxide:methyl malonate | 2.5–4.5:1 mol/mol |

| Molar ratio methyl malonate:benzamidine hydrochloride | 1:1–2 mol/mol |

| Reaction temperature | 18–25 °C |

| Reaction time | 3–5 hours |

| Crystallization temperature | 0 °C |

| Yield | ~86% |

- Advantages: Use of triphosgene instead of toxic reagents like POCl3 or phosgene enhances safety and environmental compliance. The method is suitable for scale-up and industrial production.

Alternative Pyrimidine Derivative Preparation via 2-Bromomalonaldehyde and Benzamidine Hydrochloride (Patent)

Though focused on 5-bromo-2-substituted pyrimidines, this method is relevant for phenyl-substituted pyrimidines:

- Reaction of 2-bromomalonaldehyde with benzamidine hydrochloride in glacial acetic acid at elevated temperatures (80–100 °C) with molecular sieves.

- After reaction completion (~8 hours), the product is isolated by filtration and extraction.

- Yield reported at 33%.

This method provides an alternative route to 2-phenylpyrimidine derivatives, potentially adaptable for hydroxylated and carboxylated analogs.

Preparation of Related 4,6-Dihydroxy-5-methoxypyrimidine Sodium (Patent)

This method, while targeting a methoxy-substituted pyrimidine, offers insights into controlling reaction conditions for dihydroxypyrimidine derivatives:

- Sodium methylate is heated with methanamide.

- Dropwise addition of 2-methoxypropandioic acid ethyl methyl ester at 65–70 °C over 2–6 hours.

- Removal of methanol by distillation and subsequent cooling to isolate solid product.

- Emphasis on dry conditions and controlled addition to minimize side reactions and improve yield.

This protocol underscores the importance of precise temperature control and reagent addition rates in pyrimidine synthesis.

Comparative Summary of Preparation Methods

Notes on Reaction Optimization and Industrial Relevance

- Environmental and Safety Considerations: The replacement of hazardous reagents like POCl3 or phosgene with triphosgene or sodium methoxide improves safety and reduces environmental impact.

- Reaction Temperature and pH Control: Maintaining low temperatures during reagent addition and crystallization phases is critical to yield and purity.

- Purification: Washing with ice methanol-water mixtures and drying under controlled conditions ensures product quality.

- Scalability: The sodium methoxide-based method has been demonstrated at 500 mL flask scale with high yield and purity, indicating industrial applicability.

Detailed Reaction Scheme Example (from Patent)

- Formation of Enolate: Sodium methoxide in methanol deprotonates dimethyl malonate.

- Addition of Benzamidine Hydrochloride: Nucleophilic attack and cyclization form the pyrimidine ring.

- Work-up: Removal of methanol, acidification to pH 1–2 to precipitate product.

- Isolation: Cooling to 0 °C, filtration, washing, and drying yield this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups at positions 5 and 6 can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: The phenyl group at position 2 can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate has been explored for its potential in treating various diseases through its interactions with biological targets.

Key Applications:

- Alzheimer's Disease : In vitro studies have shown that this compound can inhibit acetylcholinesterase (AChE), suggesting it may help improve cognitive function by increasing acetylcholine levels in the brain. This mechanism is crucial for developing treatments for Alzheimer's disease .

- Antimicrobial Activity : Research indicates that certain derivatives exhibit enhanced antibacterial effects against Gram-positive bacteria. Modifications to the compound's structure can significantly influence its potency against specific pathogens.

- Xanthine Oxidase Inhibition : The compound has demonstrated submicromolar inhibitory potency against xanthine oxidase, which is relevant for managing conditions like gout due to its role in uric acid production.

Biochemical Research

The compound is utilized as a biochemical probe to study enzyme mechanisms and cellular processes.

Applications:

- Enzyme Inhibition Studies : The inhibitory action on xanthine oxidase allows researchers to investigate purine metabolism and oxidative stress pathways in various biological systems.

- Cell Signaling Pathways : Its effects on cell signaling can help elucidate mechanisms involved in cellular metabolism and gene expression regulation.

Alzheimer's Disease Research

A study demonstrated that this compound significantly reduced AChE activity in vitro. This finding supports its potential therapeutic application in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

Antimicrobial Activity

Research involving various derivatives of this compound indicated that specific modifications led to enhanced antibacterial effectiveness against Gram-positive bacteria. This highlights the importance of structural diversity in optimizing antimicrobial agents.

Xanthine Oxidase Inhibition

In vitro assays have shown that related compounds exhibit potent inhibition of xanthine oxidase, indicating their potential use in gout treatment. The mechanism involves reducing uric acid production by inhibiting the enzyme responsible for its synthesis.

Mechanism of Action

The mechanism of action of Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups at positions 5 and 6 can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl group at position 2 can engage in π-π interactions with aromatic residues in proteins, affecting their function. The carboxylate ester group at position 4 can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Family

Methyl 2-(Benzyloxycarbonylamino-substituted) Pyrimidine Derivatives

describes a structurally related compound: Methyl 2-(1-{[(benzyloxy)carbonyl]amino}-1-methylethyl)-5,6-dihydroxy-pyrimidine-4-carboxylate. Key differences include:

- Substituent at Position 2: A bulky benzyloxycarbonylamino-isopropyl group replaces the phenyl group in the target compound.

Methyl Shikimate ()

Methyl shikimate, another methyl ester, shares the ester functional group but differs in its cyclohexene backbone and hydroxylation pattern. Analytical techniques such as ¹H/¹³C NMR and HPLC (Figure 5 in ) highlight distinct spectral profiles due to the absence of a pyrimidine ring and phenyl group .

Methyl Esters of Diverse Backbones

Methyl Salicylate ()

Methyl salicylate (CAS 119-36-8), a simple aromatic ester, shares the methyl ester moiety but lacks nitrogen heterocycles. Key differences include:

- Volatility : Methyl salicylate has a boiling point of 222°C , while data for the target compound is unavailable .

- Bioactivity: Methyl salicylate is a known analgesic, whereas the pyrimidine derivative’s bioactivity remains unexplored in the evidence.

Diterpene Methyl Esters ()

Compounds like sandaracopimaric acid methyl ester (, Compound 4) are diterpene-based esters with fused cyclic structures. These exhibit significantly higher molecular weights (e.g., ~316 g/mol) and lipophilicity compared to the pyrimidine-based target compound .

Table 1: Comparative Analysis of Methyl 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylate and Analogues

Research Findings and Limitations

- Spectroscopic Differentiation : The target compound’s pyrimidine ring and hydroxyl groups would produce distinct ¹H NMR peaks (e.g., aromatic protons at δ 7.5–8.5 ppm and hydroxyls at δ 5–6 ppm) compared to methyl shikimate’s aliphatic signals .

- Data Gaps : Critical properties such as melting point, solubility, and specific bioactivity data for the target compound are absent in the provided evidence, limiting direct functional comparisons.

Biological Activity

Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring hydroxyl groups and a phenyl ring, suggests a range of interactions with biological systems, particularly in medicinal chemistry and agricultural applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 247.08 g/mol. The presence of hydroxyl groups enhances the compound's solubility and biological activity, which is crucial for its efficacy in various applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in DNA synthesis and other metabolic pathways, which could lead to anticancer effects.

- Antioxidant Activity : The dihydroxy groups may confer antioxidant properties, potentially protecting cells from oxidative stress .

- Herbicidal Properties : The compound may disrupt metabolic processes in plants, making it useful as a herbicide.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis pathways. The specific activity of this compound in this regard remains to be fully elucidated but is promising based on structural similarities with known anticancer agents .

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. This compound may possess similar activities due to its chemical structure, although specific studies are needed to confirm this potential .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives:

- Study on Anticancer Effects : A recent investigation evaluated the cytotoxicity of various pyrimidine derivatives against cancer cell lines. Compounds demonstrated varying degrees of inhibition on cell proliferation, with some showing IC50 values in the low micromolar range .

- Herbicidal Activity Assessment : Research into the herbicidal properties of related compounds revealed that they effectively inhibited growth in specific weed species while being less harmful to crops. This selectivity is crucial for agricultural applications.

- Antioxidant Studies : Investigations into the antioxidant capabilities of hydroxypyrimidines have shown that these compounds can scavenge free radicals and reduce oxidative stress markers in vitro, suggesting potential therapeutic applications .

Data Table: Biological Activities of Pyrimidine Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with condensation of phenylacetic acid derivatives with urea or thiourea under acidic or basic conditions. For example, oxidation of intermediate dihydropyrimidines using agents like potassium permanganate can introduce hydroxyl groups. Yield optimization requires controlling variables such as temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., HCl or p-toluenesulfonic acid). Purification via recrystallization or column chromatography is critical to isolate the final product .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substitution patterns and hydrogen bonding between hydroxyl groups and the pyrimidine ring.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolve 3D structures, including dihedral angles and hydrogen-bonding networks. Thermal ellipsoid plots can highlight steric effects from the phenyl group .

Q. What common chemical reactions does this compound undergo, and how are they monitored?

- Methodology : The hydroxyl and carboxylate groups participate in oxidation (e.g., with KMnO), esterification, and nucleophilic substitution. Reactions are tracked via TLC for intermediate steps and HPLC for final purity. For example, oxidation of the 5,6-dihydroxy groups may yield quinone-like derivatives, detectable by UV-Vis spectroscopy at 300–400 nm .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 5,6-dihydroxy groups in reaction pathways?

- Methodology : Isotopic labeling (e.g., O in hydroxyl groups) combined with kinetic studies can track proton transfer during oxidation. Computational methods (DFT calculations) model transition states, while in situ IR spectroscopy identifies intermediates like carbonyl radicals. Contrast with analogs lacking hydroxyl groups (e.g., methoxy derivatives) clarifies their redox activity .

Q. How should researchers resolve contradictions in reported synthetic yields or byproduct formation?

- Methodology : Reproduce reactions under varying conditions (solvent, temperature, stoichiometry) to identify critical parameters. Use LC-MS to characterize byproducts (e.g., over-oxidized or dimerized species). Cross-validate findings with independent techniques like H NMR titration or X-ray photoelectron spectroscopy (XPS) to confirm functional group integrity .

Q. What strategies link structural features (e.g., hydroxyl placement) to biological activity in drug discovery?

- Methodology :

- Molecular Docking : Screen against targets like dihydrofolate reductase (DHFR) using AutoDock Vina. The 5,6-dihydroxy groups may form hydrogen bonds with catalytic residues.

- SAR Studies : Compare IC values of derivatives (e.g., mono-hydroxy or methyl-protected analogs) in enzyme inhibition assays.

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity and entropy changes induced by hydroxyl interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.